

Technical Guide: Physicochemical Properties of 4-bromo-2,6-dichloroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2,6-dichloroaniline

Cat. No.: B1266110

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of the chemical compound **4-bromo-2,6-dichloroaniline**. It includes standardized experimental protocols for the determination of these properties and a generalized workflow for chemical characterization.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical substances. The data for **4-bromo-2,6-dichloroaniline** are summarized below.

Property	Value	Source
Melting Point	83-87 °C	[1] [2]
83.0-89.0 °C	[3]	
85-88 °C	[4]	
Boiling Point	256.5 ± 35.0 °C (Predicted)	[2]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are detailed methodologies for these measurements.

Melting Point Determination using Capillary Method

This method is widely used for its accuracy and the small amount of sample required.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Glass capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **4-bromo-2,6-dichloroaniline** sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
- Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.
- Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.
- Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
 - Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
 - Observe the sample through the magnifying lens.

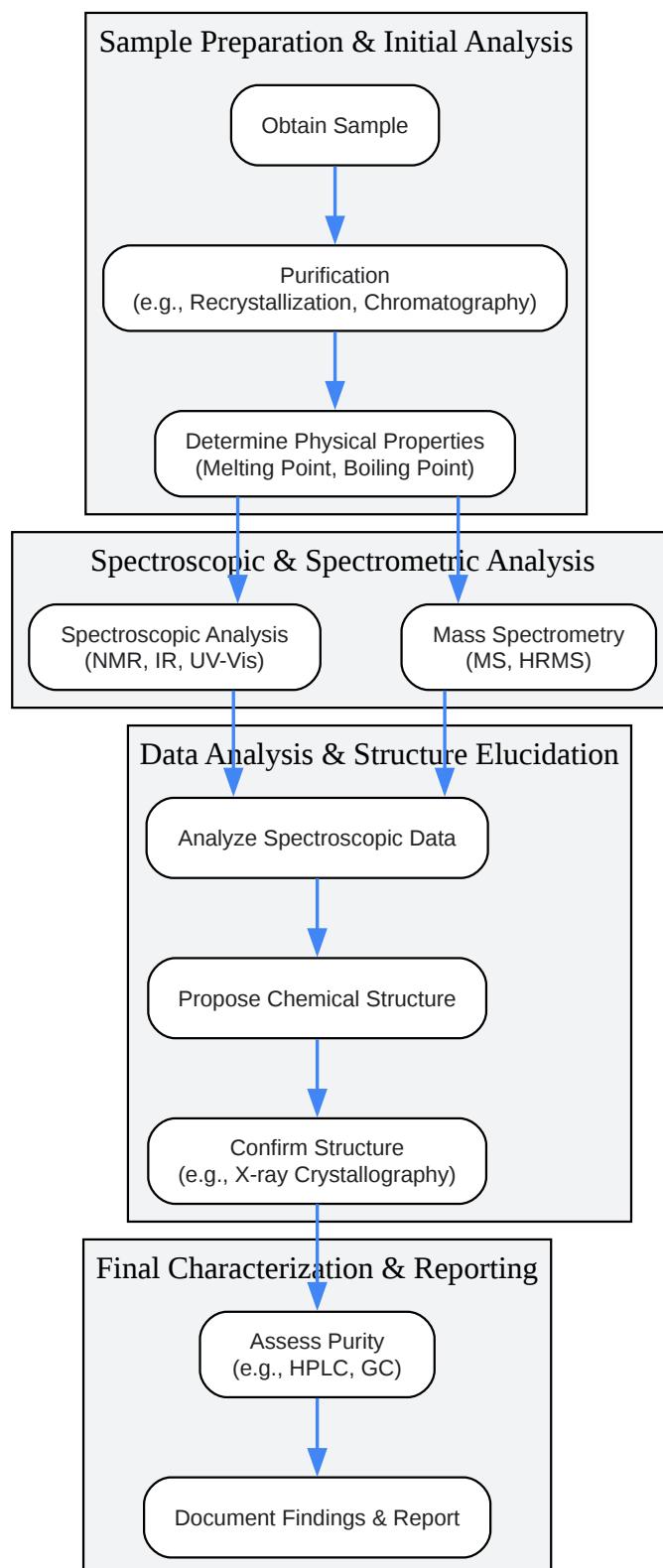
- Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point.[\[1\]](#)[\[5\]](#) A narrow melting range (0.5-1 °C) is indicative of a pure substance.

Boiling Point Determination using the Thiele Tube Method

This micro method is suitable for determining the boiling point of small quantities of a liquid. Since **4-bromo-2,6-dichloroaniline** is a solid at room temperature, it would first need to be melted to a liquid state for this procedure, or a different method for high-melting solids would be required. The following is a general procedure for liquids.

Apparatus:

- Thiele tube
- Thermometer
- Small test tube or Durham tube
- Capillary tube (sealed at one end)
- Heat-resistant oil (e.g., mineral oil)
- Bunsen burner or heating mantle


Procedure:

- Sample Preparation: Place a small amount of the liquid sample into the small test tube.
- Assembly:
 - Place a capillary tube, with its sealed end facing up, into the liquid in the test tube.
 - Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

- Clamp the thermometer so that the assembly is immersed in the oil within the Thiele tube. The oil level should be above the side arm of the Thiele tube to ensure proper convection. [\[6\]](#)[\[7\]](#)
- Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. [\[6\]](#)[\[7\]](#) This will cause the oil to circulate and ensure uniform heating.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
- Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[\[6\]](#)[\[7\]](#)

Chemical Characterization Workflow

The determination of physical properties such as melting and boiling points is an integral part of a broader workflow for chemical identification and characterization. The following diagram illustrates a generalized workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Melting Point [wiredchemist.com]
- 2. phillysim.org [phillysim.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-bromo-2,6-dichloroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266110#4-bromo-2-6-dichloroaniline-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com